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Abstract

Pseudouridimycin (PUM) is a novel nucleoside analog antibiotic with potent and selective
inhibitory activity against bacterial RNA polymerase.[1][2][3][4] Produced by Streptomyces sp.
ID38640 and Streptomyces albus DSM 40763, PUM is a structurally complex molecule
comprising a formamidinylated, N-hydroxylated Gly-GIn dipeptide linked to 5'-
aminopseudouridine.[1][2][3][4] Its unique mode of action and efficacy against drug-resistant
pathogens have made it a promising candidate for further drug development. This guide
provides a comprehensive analysis of the PUM biosynthetic gene cluster (pum), detailing the
genetic organization, the functions of the encoded enzymes, and the biosynthetic pathway.
Furthermore, it presents key quantitative data, detailed experimental protocols for genetic
manipulation and heterologous expression, and visual representations of the core biological
processes to facilitate further research and exploitation of this important natural product.

The Pseudouridimycin Biosynthetic Gene Cluster
(pum)

The PUM biosynthetic gene cluster from Streptomyces sp. ID38640 spans approximately 20
kilobase pairs and contains 15 open reading frames (ORFs), designated pumA through pumO.
[1] Bioinformatic analysis, gene knockout studies, and heterologous expression have
elucidated the functions of many of these genes in PUM biosynthesis, regulation, and export.
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Genetic Organization and Gene Functions

The table below summarizes the genes within the pum cluster and their proposed or
experimentally verified functions.
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Proposed or Verified

Gene . Key Features/Homology
Function
pumA Unknown function -
Major Facilitator Superfamily
pumB MFS transporter transporter, likely involved in
PUM export.
c DeoR-type transcriptional Putative regulator of gene
um
P regulator cluster expression.
Proposed to be involved in the
pumD Hydrolase o
release of free pseudouridine.
Flavin-dependent
oxidoreductase responsible for
pumE N-hydroxylase )
the N-hydroxylation of the Gly-
GIn dipeptide.[2]
Essential for heterologous
) ) ) PUM production, likely
Serine/threonine protein ) ) )
pumF ) involved in post-translational
kinase . . .
regulation of biosynthetic
enzymes.[3]
] Involved in nucleoside
pumG Oxidoreductase o
activation.
Crucial for heterologous
] expression; proposed to
pumH Adenylate kinase o )
channel uridine nucleotides
towards the PUM pathway.[3]
Flavin-dependent glucose-
) methanol-choline (GMC) family
Aminotransferase i
pumi ) oxidoreductase (also referred
(oxidoreductase) o
to as SapB) that initiates the
modification of pseudouridine.
pumJ Pseudouridine synthase A divergent member of the

TruD family of pseudouridine

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5959762/
https://www.mdpi.com/1420-3049/26/2/510
https://www.mdpi.com/1420-3049/26/2/510
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

synthases; produces free

pseudouridine.[1][2]

Catalyzes the condensation of
pumK Amide ligase glutamine with 5'-

aminopseudouridine (APU).

Major Facilitator Superfamily

pumL MFS transporter transporter, likely involved in
PUM export.
o Condenses guanidinoacetic
pumM Amide ligase ) ]
acid (GAA) with GIn-APU.
o Produces GAA from arginine
pumN Amidinotransferase )
and glycine.[2]
pumO Unknown function

The Pseudouridimycin Biosynthetic Pathway

The biosynthesis of PUM is a multi-step enzymatic process that begins with the formation of
the core pseudouridine moiety and culminates in the attachment and modification of the
dipeptide side chain.

Pathway Overview

The proposed biosynthetic pathway for PUM is as follows:

¢ Pseudouridine (PU) Formation: The pathway is initiated by the pseudouridine synthase
PumJ, which synthesizes free pseudouridine. The adenylate kinase PumH is thought to
provide the phosphorylated uridine precursor for this reaction. The hydrolase PumD is
proposed to dephosphorylate the product to yield free pseudouridine.

e Conversion of PU to 5'-Aminopseudouridine (APU): The oxidoreductase Puml (SapB) and
the aminotransferase PumG (SapH) are involved in the conversion of pseudouridine to 5'-
aminopseudouridine.

e Dipeptide Assembly:
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o The amide ligase PumK condenses glutamine with APU to form GIn-APU.

o In a parallel branch, the amidinotransferase PumN synthesizes guanidinoacetic acid
(GAA) from arginine and glycine.

o The amide ligase PumM then condenses GAA with GIn-APU to produce N-deoxy-PUM.

» Final Modification: The N-hydroxylase PumE carries out the final step, the N-hydroxylation of
N-deoxy-PUM to yield the mature pseudouridimycin.[2]

Visualization of the Biosynthetic Pathway
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Caption: Proposed biosynthetic pathway of pseudouridimycin.

Quantitative Data
Enzyme Kinetics
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Recent biochemical studies have begun to characterize the kinetic parameters of the early
enzymes in the PUM biosynthetic pathway. The following table summarizes the available data
for SapB (Puml) and SapH from S. albus DSM 40763.

kcat/KM (M-1s-

Enzyme Substrate KM (pM) kcat (s-1) 1)
SapB (Puml) Pseudouridine 34 - .
Uridine 901 - ;

SapH - - - .

Note: Further kinetic data for SapH and other Pum enzymes are yet to be reported.

Experimental Protocols
Gene Knockout in Streptomyces sp. ID38640

The following protocol outlines a general method for gene inactivation in Streptomyces using
PCR-targeting with the A Red recombination system. This method was employed for the
functional analysis of the pum genes.

Workflow for Gene Knockout:
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Caption: General workflow for gene knockout in Streptomyces.

Protocol:
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» Primer Design: Design primers with 5' extensions homologous to the regions flanking the
target gene and 3' ends that anneal to a resistance cassette (e.g., apramycin).

o PCR Amplification: Amplify the resistance cassette using the designed primers to generate a
disruption cassette with flanking homology arms.

» Preparation of E. coli: Prepare electrocompetent E. coli BW25113/plJ790 cells, which harbor
the A Red recombination system.

» Electroporation: Electroporate the purified PCR product into the prepared E. coli cells.

e Recombination in E. coli: The A Red system facilitates homologous recombination between
the disruption cassette and a cosmid carrying the target gene cluster.

o Transfer to Streptomyces: Transfer the recombinant cosmid from E. coli to Streptomyces sp.
ID38640 via intergeneric conjugation.

e Selection of Mutants: Select for double-crossover mutants by screening for the desired
antibiotic resistance and loss of the vector marker.

 Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

o Metabolite Analysis: Cultivate the mutant strain and analyze the fermentation broth by
UHPLC-MS to identify accumulated intermediates and the absence of PUM.

Heterologous Expression of the pum Cluster in
Streptomyces coelicolor M1146

Streptomyces coelicolor M1146, a strain with several endogenous secondary metabolite gene
clusters deleted, serves as a clean host for the heterologous expression of biosynthetic gene
clusters.[5]

Workflow for Heterologous Expression:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3818861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Amplify pum Genes

nto expression vector

Assemble Expression Construct

.g., ET12567/pUZ8002

Transform E. coli

0 S. coelicolor M1146

Conjugation

elect exconjugants

Fermentation

Extraction and Analysis

Click to download full resolution via product page

Caption: Workflow for heterologous expression of the pum cluster.

Protocol:

» Amplification of pum Genes: Amplify the desired pum genes from the genomic DNA of
Streptomyces sp. ID38640. For a minimal gene set, include pumD, E, G, |, J, K, M, N, H, and
F.
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» Construction of the Expression Vector: Assemble the amplified genes into a suitable E. coli-
Streptomyces shuttle vector (e.g., pCAP03) under the control of a strong constitutive or
inducible promoter (e.g., ermEp*).

o Transformation of E. coli: Transform the expression construct into a donor E. coli strain
suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).

« Intergeneric Conjugation: Conjugally transfer the expression plasmid from E. coli to S.
coelicolor M1146.

o Selection and Fermentation: Select for S. coelicolor exconjugants carrying the expression
plasmid. Inoculate a suitable production medium (e.g., ISP2 medium) with the recombinant
strain and ferment for 5-7 days.

o Extraction and Analysis: Extract the fermentation broth and analyze for the production of
PUM and its intermediates using UHPLC-MS.

Conclusion

The elucidation of the pseudouridimycin biosynthetic gene cluster and its corresponding
pathway represents a significant advancement in our understanding of C-nucleoside antibiotic
formation. The information and protocols presented in this guide are intended to serve as a
valuable resource for researchers in the fields of natural product biosynthesis, antibiotic
discovery, and synthetic biology. Further biochemical characterization of the Pum enzymes and
optimization of heterologous production systems will be crucial for the future development of
PUM and its analogs as next-generation antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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